molecular formula C19H20N2O3 B2892822 1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole CAS No. 615281-66-8

1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole

Cat. No.: B2892822
CAS No.: 615281-66-8
M. Wt: 324.38
InChI Key: GIWZLJHFMIZPCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the trimethoxyphenyl group enhances its potential pharmacological effects, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name

1-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-5-10-21-15-9-7-6-8-14(15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWZLJHFMIZPCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trimethoxybenzaldehyde and o-phenylenediamine.

    Condensation Reaction: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with o-phenylenediamine under acidic conditions to form the benzimidazole core.

    Allylation: The resulting benzimidazole derivative is then subjected to allylation using allyl bromide in the presence of a base such as potassium carbonate.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, scaling up the synthesis, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield various hydrolyzed products.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and antiviral activities.

    Biological Studies: Researchers investigate its effects on cellular pathways, gene expression, and protein interactions to understand its mechanism of action.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs targeting specific diseases.

    Chemical Biology: It is used as a tool compound to study biological processes and validate drug targets.

Mechanism of Action

The mechanism of action of 1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes, receptors, and DNA. The trimethoxyphenyl group enhances its binding affinity to these targets, leading to inhibition of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells. The exact molecular pathways involved may vary depending on the specific biological context and target.

Comparison with Similar Compounds

1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the allyl group, which may confer distinct biological activities and pharmacokinetic properties.

Biological Activity

The compound 1-(prop-2-en-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.

Chemical Structure

The molecular formula for this compound is C23H24N2O6C_{23}H_{24}N_{2}O_{6}. The structural features include a benzodiazole core substituted with a prop-2-en-1-yl group and a 3,4,5-trimethoxyphenyl moiety. These substitutions are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit significant anticancer properties. The benzodiazole derivatives are often studied for their potential as chemotherapeutic agents due to their ability to interact with cellular targets involved in cancer progression.

Anticancer Activity

  • Mechanism of Action :
    • Compounds similar to this compound have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. This is primarily achieved through the inhibition of tubulin polymerization and modulation of cyclin-dependent kinases (CDKs) .
  • In Vitro Studies :
    • In studies involving human cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HCT116 (colon cancer), derivatives have demonstrated IC50 values ranging from 0.05 µM to 2.4 µM, indicating potent antiproliferative effects .
    • For instance, an analog compound exhibited a significant reduction in cell viability at low concentrations, suggesting high efficacy against resistant cancer phenotypes .
  • In Vivo Studies :
    • Animal model studies have shown that related compounds can significantly suppress tumor growth. For example, a structurally similar compound led to a 78% reduction in tumor size at a dosage of 3 mg/kg compared to standard treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of benzodiazole derivatives. Key points include:

  • Substituent Effects : The presence of methoxy groups at positions 3, 4, and 5 on the phenyl ring enhances lipophilicity and biological activity.
  • Core Modifications : Variations in the benzodiazole core can lead to different binding affinities for target proteins involved in cancer pathways .

Case Studies

Several studies have highlighted the efficacy of benzodiazole derivatives:

StudyCompoundCell Lines TestedIC50 ValueMechanism
FC116HCT116/L0.05 µMTubulin inhibition
Compound 9A549, MCF-71.2 nMHDAC inhibition
Chalcone analogsHT290.246 µMApoptosis induction

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.